molecular formula C20H21N3O2S B2969012 N-benzyl-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 688336-56-3

N-benzyl-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide

Cat. No. B2969012
CAS RN: 688336-56-3
M. Wt: 367.47
InChI Key: WRUZYFJOFOBIAQ-UHFFFAOYSA-N
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Description

N-benzyl-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide is a chemical compound that has gained attention in the scientific community due to its potential medical applications. This compound is a member of the imidazole family and has been found to exhibit interesting biochemical and physiological effects. In

Scientific Research Applications

Antiprotozoal Activity

Research has demonstrated the synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. These compounds exhibit strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC50 values in the nanomolar range, surpassing the effectiveness of metronidazole, the standard drug for these parasites (Pérez‐Villanueva et al., 2013).

Antimicrobial and Antitumor Properties

Another study focused on derivatives of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole, demonstrating potent and selective activities against the gastric pathogen Helicobacter pylori. These compounds, especially a prototype carbamate, exhibited low minimal inhibition concentrations against various H. pylori strains, including those resistant to metronidazole or clarithromycin. The compounds displayed minimal activity against other commensal or pathogenic microorganisms, suggesting a targeted antimicrobial effect (Carcanague et al., 2002).

Glutaminase Inhibition for Cancer Therapy

A series of analogs to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS), were synthesized to identify more potent GLS inhibitors with improved drug-like properties. These analogs demonstrated similar potency and better solubility than BPTES, suggesting their potential in attenuating the growth of human lymphoma cells in vitro and in mouse xenograft models (Shukla et al., 2012).

Antioxidant, Analgesic, and Anti-inflammatory Actions

Investigations into the computational and pharmacological potential of various heterocyclic novel derivatives, including 1,3,4-oxadiazole and pyrazole derivatives, revealed their capacity for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds exhibited binding and moderate inhibitory effects across different assays, highlighting their pharmacological versatility (Faheem, 2018).

properties

IUPAC Name

N-benzyl-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-2-25-18-10-8-17(9-11-18)23-13-12-21-20(23)26-15-19(24)22-14-16-6-4-3-5-7-16/h3-13H,2,14-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUZYFJOFOBIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide

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